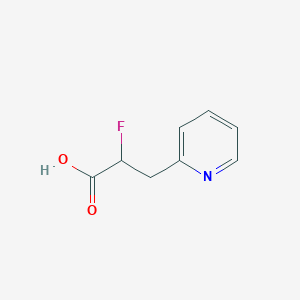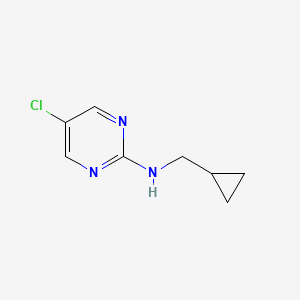![molecular formula C14H13N3 B1493033 6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2097970-18-6](/img/structure/B1493033.png)
6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
Übersicht
Beschreibung
“6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C14H13N3 and a molecular weight of 223.27 g/mol. It is a derivative of the 1H-imidazo[1,2-b]pyrazole scaffold .
Synthesis Analysis
The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives involves the selective functionalization of the scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold is a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The structure of “this compound” would include these elements, along with a cyclopropyl group at the 6-position and a phenyl group at the 7-position.Chemical Reactions Analysis
The 1H-imidazo[1,2-b]pyrazole scaffold can undergo a variety of chemical reactions. For instance, it can undergo a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Research on similar compounds, like the metabolism, excretion, and pharmacokinetics of selective inhibitors in humans, provides insights into how these compounds are processed in the body. For instance, a study on the metabolism and pharmacokinetics of a Janus tyrosine kinase 1/2 inhibitor in humans highlights the body's handling of such compounds, including absorption rates, elimination half-lives, and how these substances are excreted through urine and feces (Shilling et al., 2010).
Therapeutic Applications
Although specific applications of "6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole" were not found, studies on related compounds provide evidence of therapeutic uses in treating various conditions. For example, the use of temozolomide, an alkylating agent for treating aggressive pituitary tumors, suggests potential therapeutic applications of similar compounds in oncology. MGMT immunoexpression has been identified as a predictor of responsiveness to such treatments, indicating the significance of genetic factors in determining treatment efficacy (Kovacs et al., 2008).
Environmental and Toxicological Studies
Studies on environmental exposure to related compounds, such as organophosphorus and pyrethroid pesticides, provide valuable information on the potential environmental and health impacts of chemical exposure. Research findings indicate widespread exposure among children and adults, highlighting the importance of monitoring and managing chemical exposure to protect public health (Babina et al., 2012).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold have been reported to exhibit diverse bioactivities, suggesting they may interact with multiple targets .
Mode of Action
The compound’s interaction with its targets likely involves the formation of a donor-acceptor (d-a) interaction between the malononitrile group, a strong electron-withdrawing group, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1h-imidazole .
Result of Action
Compounds with similar structures have been reported to exhibit antimicrobial, anti-cancer, and anti-inflammatory activities .
Biochemische Analyse
Biochemical Properties
6-cyclopropyl-7-phenyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with α-glucosidase, an enzyme involved in carbohydrate digestion . This compound has been shown to inhibit α-glucosidase activity, which can help control blood sugar levels in type 2 diabetes mellitus . Additionally, this compound interacts with various proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by interfering with specific signaling pathways that promote cell growth . Additionally, this compound can induce apoptosis in certain cell types, leading to programmed cell death and potentially reducing tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function . For example, it can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalytic reactions . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . This compound has been shown to be relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including damage to tissues and organs . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases at higher concentrations .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain or alter its biological activity . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, potentially affecting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function . The distribution of this compound can also be affected by factors such as tissue permeability and blood flow .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the cytoplasm, influencing cytoplasmic enzymes and signaling pathways .
Eigenschaften
IUPAC Name |
6-cyclopropyl-7-phenyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-4-10(5-3-1)12-13(11-6-7-11)16-17-9-8-15-14(12)17/h1-5,8-9,11,16H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURFNEQZBWWDHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C3=NC=CN3N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






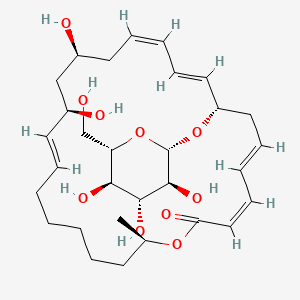
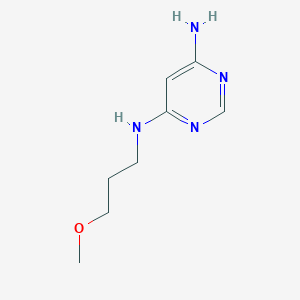
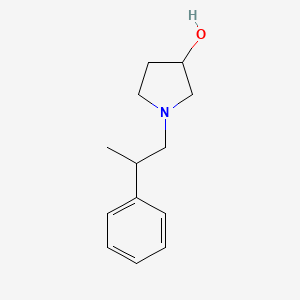
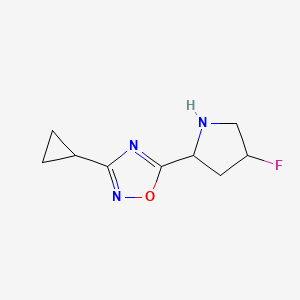

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)
![3-[(2-Fluorophenyl)methylidene]azetidine](/img/structure/B1492963.png)
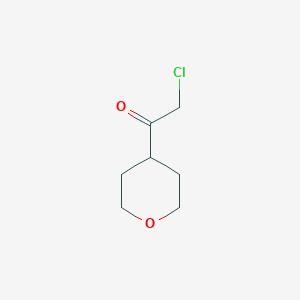
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)
